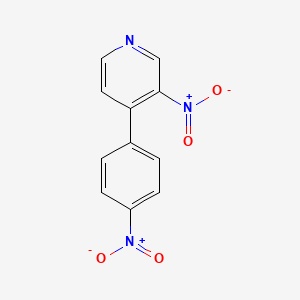
Methyl 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoate is a fluorinated organic compound with the molecular formula C6H8F4O4 It is known for its unique structural features, which include four fluorine atoms and two hydroxyl groups on a pentanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoate typically involves the fluorination of a suitable precursor, followed by esterification. One common method includes the reaction of 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoic acid with methanol in the presence of an acid catalyst to form the methyl ester. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The esterification step is scaled up using continuous flow reactors to maintain consistent quality and efficiency. Safety measures are crucial due to the hazardous nature of fluorine and the need for precise control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can replace fluorine atoms in the presence of catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amino or thio derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a fluorinated probe in biochemical assays.
Medicine: Explored for its role in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which methyl 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoate exerts its effects involves interactions with molecular targets through its fluorine atoms and hydroxyl groups. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological systems. The pathways involved may include hydrogen bonding, van der Waals forces, and electrostatic interactions, contributing to its unique properties and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4,4,5,5-tetrafluoro-3-hydroxypentanoate
- Methyl 4,4,5,5-tetrafluoro-3,3-dimethoxypentanoate
- Methyl 4,4,5,5-tetrafluoro-3,3-dihydroxyhexanoate
Uniqueness
Methyl 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoate stands out due to its specific combination of fluorine atoms and hydroxyl groups, which impart unique chemical reactivity and stability
Eigenschaften
CAS-Nummer |
89129-73-7 |
|---|---|
Molekularformel |
C6H8F4O4 |
Molekulargewicht |
220.12 g/mol |
IUPAC-Name |
methyl 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoate |
InChI |
InChI=1S/C6H8F4O4/c1-14-3(11)2-5(12,13)6(9,10)4(7)8/h4,12-13H,2H2,1H3 |
InChI-Schlüssel |
AOCYSWHWGOFWHV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(C(C(F)F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14139855.png)


![6-Imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B14139865.png)





![1h-Furo[3,2-e]isoindole](/img/structure/B14139901.png)
![N'-[(E)-(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14139912.png)


